molecular formula C14H24N2O4 B2771069 tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2177264-75-2

tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2771069
CAS No.: 2177264-75-2
M. Wt: 284.356
InChI Key: VISNDEFTKMWYOC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
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Scientific Research Applications

Polymer Stabilization

A study by Yachigo et al. (1992) introduced a concept involving the synergistic stabilizing effect of phenolic and thiopropionate type antioxidants in polymers. The research highlighted the effective use of a compound similar to tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate for polymer stabilization, emphasizing the importance of hydrogen bonding between phenolic antioxidants and thiopropionate type antioxidants for achieving synergistic stabilization (Yachigo, Sasaki, & Kojima, 1992).

Antagonists for Chemokine-Mediated Diseases

Norman (2007) discussed the potential of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , as CCR8 antagonists. These compounds were suggested to be useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Food Contact Materials

An evaluation by the EFSA on the safety of a compound structurally similar to this compound confirmed its safety as a stabilizer in food contact materials, with specific conditions on migration limits to ensure consumer safety. This application underscores the material's relevance in food packaging and safety considerations (Flavourings, 2012).

Heterocyclic Chemistry

Research by Blanco‐Ania et al. (2017) delved into the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Their review encapsulates the utility of these compounds in the treatment of various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, highlighting the diverse medicinal chemistry applications of structures incorporating elements similar to the compound of interest (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis of Bifunctional Compounds

A study by Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities, showcasing its utility for further selective derivation and its potential for accessing novel chemical spaces, akin to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h10,17H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNDEFTKMWYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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